molecular formula C10H12BrFO B1446130 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene CAS No. 1704065-29-1

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Cat. No.: B1446130
CAS No.: 1704065-29-1
M. Wt: 247.1 g/mol
InChI Key: YIAWMCYBOIIBIQ-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isopropoxymethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with isopropyl alcohol in the presence of a base, followed by fluorination. The reaction conditions typically include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the compound. Industrial methods also emphasize safety and environmental considerations, such as minimizing waste and using greener solvents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the isopropoxymethyl group. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAWMCYBOIIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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